

Application Note: Solid-Phase Extraction of Ceftiofur Hydrochloride Residues from Kidney Tissue

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Compound of Interest		
Compound Name:	Ceftiofur Hydrochloride	
Cat. No.:	B1668911	Get Quote

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of **ceftiofur hydrochloride** and its metabolites from kidney tissue. Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine. Monitoring its residue levels in edible tissues, such as the kidney, is crucial for food safety. The described method focuses on the determination of total ceftiofur residues by converting its metabolites to a stable derivatized form, desfuroylceftiofur acetamide (DFA), followed by SPE cleanup for subsequent analysis by liquid chromatography. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Ceftiofur hydrochloride is rapidly metabolized in animals, with the primary residues in tissues being conjugates of desfuroylceftiofur.[1] Therefore, regulatory methods for determining total ceftiofur residues often involve a hydrolysis step to cleave these conjugates to desfuroylceftiofur, followed by a derivatization step to form a stable analytical marker, desfuroylceftiofur acetamide (DFA).[2][3] Solid-phase extraction is a critical step in the sample preparation workflow, enabling the cleanup and concentration of the analyte from the complex kidney tissue matrix prior to chromatographic analysis.[1][4] This protocol consolidates information from validated methods to provide a comprehensive procedure.



Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and solidphase extraction of total ceftiofur residues from kidney tissue.

Materials and Reagents

- Homogenizer
- Centrifuge
- Water bath
- SPE manifold
- Oasis HLB SPE Cartridges (or equivalent)[5][6]
- Phosphate buffer (0.025 M, pH 7)[3]
- Borate buffer
- Dithioerythritol (DTE) solution (0.4% w/v in borate buffer)[3][6]
- Iodoacetamide solution (14% w/v in phosphate buffer)[3]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid
- · Phosphoric acid
- 5% Acetic acid in acetonitrile
- Internal standard (e.g., deuterated ceftiofur metabolite)[4]



Sample Preparation and Homogenization

- Weigh 2 g (± 0.2 g) of kidney tissue into a 50 mL polypropylene centrifuge tube.[3]
- · Add an appropriate amount of internal standard.
- Add 6 mL of phosphate buffer.
- Homogenize the tissue until a uniform suspension is achieved.

Hydrolysis (Deconjugation)

- To the tissue homogenate, add 7 mL of 0.4% dithioerythritol (DTE) in borate buffer.[6]
- Vortex the mixture for approximately 30 seconds.
- Incubate the sample in a water bath at 50°C for 15 minutes to facilitate the cleavage of disulfide bonds of the ceftiofur metabolites to yield desfuroylceftiofur.[5][6]

Derivatization (Stabilization)

- Cool the sample to room temperature.
- Add 1.5 mL of 14% iodoacetamide solution in phosphate buffer.[6] This step derivatizes the
 unstable desfuroylceftiofur to the stable desfuroylceftiofur acetamide (DFA).
- Allow the mixture to stand at room temperature for 30 minutes, protected from light.[5]
- Adjust the pH of the mixture to 2.5 ± 0.1 with phosphoric acid to stop the reaction and prepare for SPE.[5]
- Centrifuge the sample at 4000 rpm for 15 minutes at 10°C.[3]
- Collect the supernatant for solid-phase extraction.

Solid-Phase Extraction (SPE)

 Conditioning: Condition the Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.[5] Do not allow the cartridge to dry out.







- Loading: Load the entire supernatant from the previous step onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of water to remove interfering substances.[5]
- Drying: Dry the cartridge under vacuum for 10 minutes.
- Elution: Elute the analyte (DFA) from the cartridge with 1 mL of 5% acetic acid in acetonitrile. [7]
- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.
 Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Data Presentation

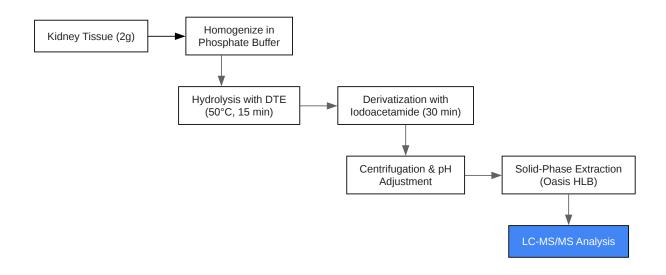
The following table summarizes the quantitative performance data from various validated methods for the determination of ceftiofur residues in kidney tissue.



Parameter	Method 1	Method 2	Method 3
Analyte	Desfuroylceftiofur cysteine disulfide (DCCD)	Desfuroylceftiofur acetamide (DFA)	Total Ceftiofur Residues
Matrix	Bovine Kidney	Poultry Kidney	Bovine & Swine Kidney
SPE Type	Not Specified	Not Specified	Not Specified
Analytical Technique	LC-MS/MS	LC-HRMS	HPLC-UV
Linearity Range	25 - 2000 ng/g	100 - 2000 μg/kg	Not Specified
Recovery (%)	97.7 - 100.2%	Not Specified	>80%
Precision (CV%)	≤ 10.1%	Repeatability: <16%, Intermediate Precision: <25%	Not Specified
Limit of Quantification (LOQ)	Not Specified	Not Specified	0.1 μg/g
Limit of Confirmation	50 ng/g	Not Specified	Not Specified
Reference	[4]	[8]	[2][9]

Visualizations Experimental Workflow



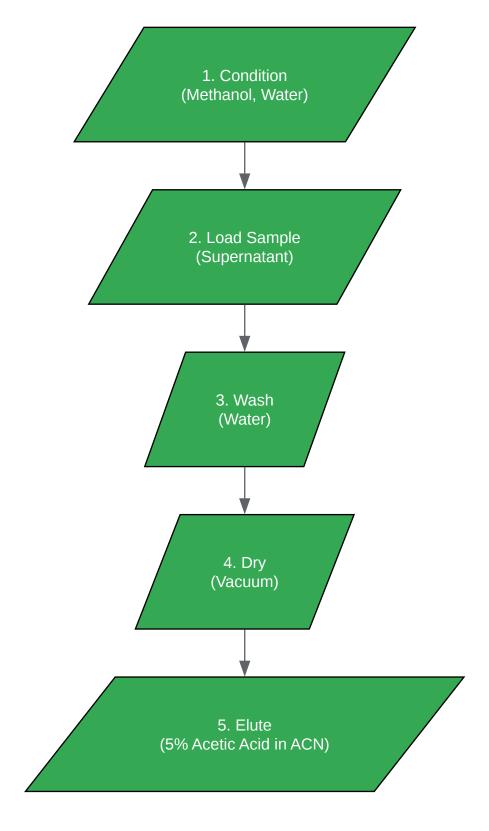


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Caption: Workflow for Ceftiofur Residue Analysis in Kidney Tissue.

Solid-Phase Extraction Protocol





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Caption: Steps for Solid-Phase Extraction of Ceftiofur Metabolites.



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